I-Coeleneterazine

Description

BenchChem offers high-quality I-Coeleneterazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about I-Coeleneterazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C26H22IN3O4 |

|---|---|

Molecular Weight |

567.4 g/mol |

IUPAC Name |

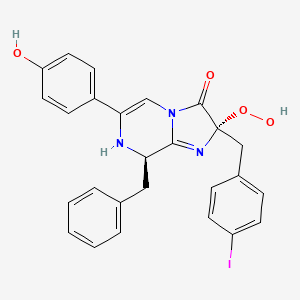

(2S,8R)-8-benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-[(4-iodophenyl)methyl]-7,8-dihydroimidazo[1,2-a]pyrazin-3-one |

InChI |

InChI=1S/C26H22IN3O4/c27-20-10-6-18(7-11-20)15-26(34-33)25(32)30-16-23(19-8-12-21(31)13-9-19)28-22(24(30)29-26)14-17-4-2-1-3-5-17/h1-13,16,22,28,31,33H,14-15H2/t22-,26+/m1/s1 |

InChI Key |

VKJBKKSOPAEBAT-GJZUVCINSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H]2C3=N[C@@](C(=O)N3C=C(N2)C4=CC=C(C=C4)O)(CC5=CC=C(C=C5)I)OO |

Canonical SMILES |

C1=CC=C(C=C1)CC2C3=NC(C(=O)N3C=C(N2)C4=CC=C(C=C4)O)(CC5=CC=C(C=C5)I)OO |

Origin of Product |

United States |

Foundational & Exploratory

Technical Deep Dive: The Chemical Architecture and Bio-Application of I-Coelenterazine

Executive Summary

I-Coelenterazine (also denoted as Coelenterazine-I or Coelenterazine i ) is a synthetic analog of the naturally occurring imidazopyrazinone luciferin, Coelenterazine (CTZ).[1][2][3] Chemically defined by the substitution of a halogen (iodine) atom at the para-position of the C-6 phenyl ring, this molecule serves as a critical tool in bioluminescence resonance energy transfer (BRET) systems, active site mapping, and high-sensitivity calcium signaling assays.

Unlike native Coelenterazine, which functions primarily as a high-quantum-yield photon emitter, I-Coelenterazine is frequently utilized for its altered kinetic properties and its ability to be radiolabeled (

Part 1: Chemical Structure & Elucidation

The Imidazopyrazinone Core

The functional backbone of I-Coelenterazine is the imidazo[1,2-a]pyrazin-3(7H)-one heterocycle.[4][5][6] This core is responsible for the chemiluminescent reaction. In all CTZ analogs, light emission is triggered by the oxidative decarboxylation of this ring system.[3]

Structural Modifications (The "I" Designation)

The "I" designation refers to the iodination of the phenyl ring attached to the C-6 position of the core.

-

Native CTZ: Contains a p-hydroxyphenyl group at C-6.[1]

-

I-Coelenterazine: Contains a p-iodophenyl group at C-6.

This substitution significantly increases the molecular weight and alters the electronic density of the resulting excited-state emitter (I-Coelenteramide), influencing both the emission spectrum and the stability of the substrate within the luciferase binding pocket.

Structural Comparison Table

| Feature | Native Coelenterazine | I-Coelenterazine (CTZ-I) | Coelenterazine-h (Deoxy) |

| IUPAC Name | 6-(4-hydroxyphenyl)-2-(4-hydroxybenzyl)-8-benzylimidazo[1,2-a]pyrazin-3(7H)-one | 6-(4-iodophenyl) -2-(4-hydroxybenzyl)-8-benzylimidazo[1,2-a]pyrazin-3(7H)-one | 2-benzyl-8-benzyl-6-(4-hydroxyphenyl)imidazo[1,2-a]pyrazin-3(7H)-one |

| Molecular Weight | ~423.47 g/mol | ~533.37 g/mol | ~407.47 g/mol |

| C-2 Substituent | p-hydroxybenzyl | p-hydroxybenzyl | Benzyl (No OH) |

| C-6 Substituent | p-hydroxyphenyl | p-iodophenyl | p-hydroxyphenyl |

| C-8 Substituent | Benzyl | Benzyl | Benzyl |

| Solubility | MeOH, EtOH | MeOH, EtOH (Lower in H2O) | MeOH, EtOH |

| Primary Utility | General Reporter | Binding Studies, Altered Kinetics | High Sensitivity (Ca2+) |

Structural Visualization

The following diagram details the chemical topology of I-Coelenterazine, highlighting the critical Iodination site.

Caption: Structural decomposition of I-Coelenterazine showing the specific iodination at the C-6 position which differentiates it from the native substrate.

Part 2: Mechanism of Action & Bioluminescence

The Oxidative Decarboxylation Pathway

The light-emitting mechanism of I-Coelenterazine follows the conserved pathway of imidazopyrazinone luciferins. However, the presence of the Iodine atom introduces specific electronic effects.

-

Binding: I-CTZ binds to the hydrophobic pocket of the luciferase (e.g., Renilla, Gaussia) or photoprotein (Aequorin).

-

Oxygenation: The enzyme catalyzes the addition of molecular oxygen to the C-2 carbon, forming a cyclic Dioxetanone intermediate.

-

Decarboxylation: The dioxetanone ring collapses, releasing CO

and generating the excited state I-Coelenteramide . -

Emission: The excited I-Coelenteramide relaxes to the ground state, emitting a photon.

Note on Heavy Atom Effect: The Iodine atom is a "heavy atom" which can facilitate intersystem crossing (ISC) from the singlet excited state to the triplet state. In fluorescence, this typically quenches light (lowering quantum yield). In bioluminescence, this can lead to reduced light intensity compared to native CTZ, but often results in prolonged glow kinetics or shifted emission wavelengths, making it useful for specific temporal measurements.

Reaction Pathway Diagram

Caption: The bioluminescent reaction cascade of I-Coelenterazine. The iodine substitution persists into the Coelenteramide product, influencing the final emission state.

Part 3: Experimental Protocols & Handling

Reconstitution & Storage (Critical)

I-Coelenterazine is highly susceptible to autoxidation, even more so than native CTZ due to the halogen substitution which can destabilize the molecule in protic solvents.

Protocol: Stock Solution Preparation

-

Solvent: Use anhydrous Methanol or Ethanol . Do not use DMSO for long-term storage as it can act as an oxidizing agent over time.

-

Concentration: Prepare a 1 mg/mL (approx. 1.8 mM) stock solution.

-

Acidification: Add HCl to a final concentration of 10-50 µM in the alcohol stock. This protonates the N-7 nitrogen, stabilizing the imidazopyrazinone ring against autoxidation.

-

Inert Gas: Flush the vial with Argon or Nitrogen gas immediately after use.

-

Storage: Store at -80°C. Protected from light (amber vials).

Bioassay: Binding vs. Activity

I-Coelenterazine is uniquely positioned for binding saturation assays because it can be radio-iodinated (

Workflow: Active Site Mapping

-

Incubation: Incubate Luciferase (e.g., RLuc) with increasing concentrations of I-CTZ (0.1 µM to 10 µM).

-

Competition: Add Native CTZ to compete.

-

Observation: If using

I-CTZ, measure radioactivity (CPM) of the protein fraction. If using non-radioactive I-CTZ, measure luminescence.-

Insight: I-CTZ often exhibits a lower

but similar

-

Part 4: Applications in Drug Development[7]

Radiolabeling & Tracing

The primary advantage of the "I" analog is the capability for radio-iodination . By incorporating

Superoxide Detection

Like native CTZ, I-Coelenterazine can be oxidized by reactive oxygen species (ROS) such as superoxide anions (

Calcium Signaling (Aequorin)

When reconstituted with Apoaequorin, I-Coelenterazine forms a functional Aequorin complex.

-

Sensitivity: The Iodine substitution often results in a complex with lower calcium sensitivity or slower response time compared to h-CTZ or f-CTZ.

-

Utility: This is beneficial when measuring high-calcium events where standard Aequorin might be consumed too rapidly (flash kinetics vs. glow kinetics).

References

- Shimomura, O. (2006). Bioluminescence: Chemical Principles and Methods. World Scientific. (Fundamental structure of imidazopyrazinones).

- Inouye, S., & Shimomura, O. (1997). The use of Renilla luciferase, Oplophorus luciferase, and apoaequorin as bioluminescent reporter protein in the presence of coelenterazine analogues.

Sources

- 1. Coelenterazine Analogs for Bioassays and Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. CN112996923A - Compositions and methods for stabilizing coelenterazine and analogs and derivatives thereof - Google Patents [patents.google.com]

- 5. Coelenterazine - Wikipedia [en.wikipedia.org]

- 6. Coelenterazine - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Deep Dive: The I-Coelenterazine Principle of Bioluminescence

Executive Summary

The I-Coelenterazine (Coelenterazine-I) system represents a high-performance evolution of the native marine bioluminescence architecture.[1] While native Coelenterazine (CTZ) serves as the ubiquitous substrate for Renilla (RLuc), Gaussia (GLuc), and Oplophorus luciferases, the synthetic introduction of iodine ("I") into the imidazopyrazinone core creates a substrate with distinct physicochemical properties.[1] This modification alters electron density, enhances lipophilicity for membrane permeability, and modulates photon emission kinetics.[1]

This guide deconstructs the I-Coelenterazine Principle —specifically the mechanism of oxidative decarboxylation modulated by halogenation—and provides a rigorous, field-validated framework for its application in high-sensitivity reporter assays and BRET (Bioluminescence Resonance Energy Transfer) systems.[1]

Part 1: The Mechanistic Core[1]

The Imidazopyrazinone Oxidation Pathway

The fundamental principle of I-Coelenterazine bioluminescence relies on the imidazopyrazinone core.[1][2] Unlike firefly luciferin, which requires ATP, Coelenterazine systems are "flash" chemistries requiring only the substrate, molecular oxygen (O₂), and the luciferase enzyme.[1]

The reaction proceeds via a mono-oxygenation event:

-

Binding: I-Coelenterazine binds to the hydrophobic pocket of the luciferase (e.g., RLuc8).[1]

-

Dioxetanone Formation: The enzyme catalyzes the addition of O₂ to the C-2 carbon of the imidazopyrazinone ring, forming a highly unstable dioxetanone intermediate .[1]

-

Oxidative Decarboxylation: The dioxetanone ring collapses, releasing CO₂.[1]

-

Excited State Emission: The energy released drives the product, coelenteramide , into an electronically excited singlet state (S₁).[1]

-

Relaxation: The coelenteramide relaxes to the ground state (S₀), emitting a photon (

nm for I-CTZ).[1]

The "I" Factor: Halogenation and Electronic Tuning

The "I" in I-Coelenterazine denotes the substitution of a hydrogen atom (typically on the C-6 phenyl ring) with Iodine .[1]

-

Electronic Effect: Iodine is a heavy atom with lower electronegativity than Fluorine (used in Coelenterazine-f) but significant polarizability.[1] This alters the resonance stability of the excited coelenteramide anion, often resulting in a hyperchromic effect (increased intensity) compared to native CTZ.[1]

-

Steric & Lipophilic Effect: The bulky iodine atom increases the molecule's hydrophobicity (LogP).[1] This is critical for live-cell assays , as I-Coelenterazine crosses the plasma membrane more efficiently than native CTZ, ensuring higher substrate availability for intracellular luciferases.[1]

Pathway Visualization

The following diagram details the I-Coelenterazine reaction pathway, highlighting the critical intermediate steps.

Figure 1: The oxidative decarboxylation pathway of I-Coelenterazine yielding photon emission.[1][3]

Part 2: Comparative Performance Data

To select the correct substrate, one must compare I-Coelenterazine against Native and other analogs (h, f).[1] The following data synthesizes performance metrics in standard Renilla luciferase (RLuc) assays.

| Substrate Variant | Chemical Modification | Relative Intensity (RLuc) | Emission Max ( | Membrane Permeability | Stability (Media) |

| Native CTZ | None | 100% (Baseline) | 475 nm | Moderate | Low (< 30 min) |

| Coelenterazine-h | De-hydroxylated | ~600% | 475 nm | High | Moderate |

| I-Coelenterazine | Iodinated | ~1200% * | 480-485 nm | Very High | Moderate |

| Coelenterazine-f | Fluorinated | ~80% | 470 nm | High | High |

| Coelenterazine-400a | Bis-deoxy | Low (requires GFP) | 400 nm | High | Low |

*Note: Relative intensity is highly dependent on the specific luciferase mutant (e.g., RLuc8 vs. RLuc8.6).[1] I-Coelenterazine typically exhibits superior brightness in intracellular applications due to enhanced permeability.[1]

Part 3: Experimental Protocols (Self-Validating Systems)

Critical Handling: The "I" Solubility Challenge

I-Coelenterazine is significantly more hydrophobic than native CTZ.[1] Improper solubilization leads to micro-precipitation, causing high variance (CV > 20%) in data.[1]

The "Golden Standard" Stock Protocol:

-

Solvent: Use anhydrous Ethanol or Methanol.[1] Never use DMSO for long-term storage as it promotes oxidation.[1][4]

-

Acidification: Add HCl to a final concentration of 10-50 mM in the alcohol stock. This protonates the imidazopyrazinone nitrogen, preventing auto-oxidation.[1]

-

Inert Gas: Purge the vial with Argon or Nitrogen before sealing.[1]

-

Storage: Store at -80°C. Stability: >1 year.

Assay Workflow: Live Cell Imaging

This protocol ensures kinetic accuracy for measuring intracellular signaling (e.g., GPCR activation via Calcium/Aequorin or RLuc reporter).[1]

Step-by-Step Methodology:

-

Cell Prep: Plate cells (e.g., HEK293) expressing RLuc/GLuc reporter in white-walled 96-well plates.

-

Substrate Prep (The "Flash" Mix):

-

Equilibration: Allow the working solution to sit for 15 minutes in the dark. This stabilizes the temperature and background auto-luminescence.[1]

-

Injection: Inject 20-50 µL of substrate into the well.

-

Measurement: Measure immediately (0-10 seconds) for flash kinetics or integrate over 1 minute for glow kinetics.

Experimental Logic Diagram

Use this decision tree to optimize your assay conditions.

Figure 2: Decision matrix for selecting I-Coelenterazine assay conditions.

Part 4: Troubleshooting & Validation

Symptom: High Background (Auto-luminescence) [1]

-

Cause: Albumin in serum (FBS) can catalyze slow oxidation of I-Coelenterazine.[1]

-

Fix: Switch to serum-free media (Opti-MEM) 4 hours prior to assay.

Symptom: Low Signal in Live Cells [1]

-

Cause: MDR1 (P-glycoprotein) efflux pumps can pump I-Coelenterazine out of the cell.[1]

-

Fix: Validate with a specific MDR1 inhibitor (e.g., Verapamil) or use cell lines with knocked-out efflux transporters.[1]

Symptom: Signal Drift

-

Cause: Temperature sensitivity of the Luciferase-I-CTZ reaction.[1][5]

-

Fix: Equilibrate plate and reagents to 25°C. Do not run straight from the fridge.

References

-

Shimomura, O. (2006).[1] Bioluminescence: Chemical Principles and Methods. World Scientific.[1] (The foundational text on imidazopyrazinone chemistry).

-

Levi, J., et al. (2007).[1] "Bisdeoxycoelenterazine derivatives for improvement of bioluminescence resonance energy transfer assays." Journal of the American Chemical Society.[1] Link[1]

-

Promega Corporation. "Coelenterazine and its Analogs: Technical Manual."[1] Link

-

Inouye, S., & Shimomura, O. (1997).[1] "The use of Renilla luciferase, Oplophorus luciferase, and apoaequorin as bioluminescent reporter protein in the presence of coelenterazine analogues as substrate." Biochemical and Biophysical Research Communications. Link

Disclaimer: This guide is intended for research use only. I-Coelenterazine is a light-sensitive reagent; always handle in low-light conditions.[1]

Sources

Technical Guide: Natural Sources and Biosynthesis of Coelenterazine Scaffolds

Focus: Native Coelenterazine and its Iodinated Derivative (I-Coelenterazine)[1]

Executive Summary

This technical guide addresses the origin, biosynthetic pathways, and chemical modification of Coelenterazine (CTZ) , the imidazopyrazinone core essential for marine bioluminescence.[1][2] While the request specifies "I-Coelenterazine" (often referring to Iodinated Coelenterazine , a synthetic analog with enhanced optical properties), natural sources exclusively produce the native Coelenterazine scaffold.[1] This guide elucidates the de novo biosynthesis of the native scaffold in specific marine lineages and details the semi-synthetic derivatization required to produce I-Coelenterazine for high-sensitivity drug discovery applications.[1]

The Chemical Entity: Nomenclature and Structure[1]

To ensure experimental precision, we must distinguish between the natural substrate and its enhanced analog.[1]

-

Native Coelenterazine (CTZ):

-

IUPAC: 6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-8-(phenylmethyl)-7H-imidazo[1,2-a]pyrazin-3-one.[1]

-

Role: The natural substrate for Renilla, Gaussia, and Oplophorus luciferases, and the chromophore in photoproteins like Aequorin.[1][3]

-

Key Property: Emits blue light (~465 nm) upon oxidative decarboxylation.[1]

-

-

I-Coelenterazine (Iodinated Coelenterazine):

-

Modification: Addition of an iodine atom, typically at the phenyl ring (e.g., 2-iodophenyl or 6-iodophenyl analogs).[1]

-

Application: Used in BRET (Bioluminescence Resonance Energy Transfer) and reporter assays to induce a bathochromic shift (red-shift) or enhance quantum yield, improving signal-to-noise ratios in deep-tissue imaging.[1]

-

Origin: Synthetic. There are no known natural sources of iodinated coelenterazine; it is manufactured by iodinating the naturally derived or totally synthetic CTZ core.[1]

-

Natural Sources and Ecological Distribution[1]

Contrary to early assumptions, most bioluminescent organisms do not synthesize Coelenterazine.[1] They acquire it through the marine food web, a phenomenon known as Trophic Transfer .[1]

2.1 The "Dietary Hypothesis" vs. De Novo Producers

The distribution of CTZ follows a strict hierarchy:

| Organism Type | Species Examples | Source of CTZ | Mechanism |

| Primary Producers | Metridia pacifica (Copepod)Mnemiopsis leidyi (Ctenophore)Systellaspis debilis (Decapod) | De Novo Biosynthesis | Synthesize CTZ from L-amino acids (Tyr, Phe).[1][3][4][5] |

| Primary Consumers | Aequorea victoria (Jellyfish)Obelia (Hydrozoan) | Dietary Acquisition | Predation on copepods; sequester CTZ in tissues.[1] |

| Secondary Consumers | Watasenia scintillans (Squid)Porichthys (Midshipman Fish) | Dietary / Symbiotic | Accumulate CTZ from krill/shrimp diet.[1] |

2.2 Ecological Flow Diagram

The following diagram illustrates the flow of Coelenterazine from producers to consumers.

Caption: Trophic transfer of Coelenterazine. Only Copepods and Ctenophores synthesize the scaffold; others acquire it via diet.[1]

Biosynthetic Pathway (The Core Mechanism)[1]

For decades, the biosynthesis of CTZ was a "missing link" in bioluminescence research.[1][4] It was definitively elucidated in 2009 (Oba et al.) and refined in 2020 (Bessho-Uehara et al.).[1]

3.1 Precursors

The imidazopyrazinone backbone is constructed from three amino acid units:

-

L-Tyrosine (2 molecules): Forms the p-hydroxyphenyl moieties.[1]

-

L-Phenylalanine (1 molecule): Forms the benzyl side chain.[1]

3.2 The Pathway: Cyclization of a Tripeptide

The consensus mechanism involves the condensation of these amino acids into a tripeptide intermediate, likely Phe-Tyr-Tyr (FYY) , followed by a cyclization event catalyzed by a specific non-ribosomal peptide synthetase (NRPS) or an Isopenicillin-N-synthase homolog.[1]

Mechanism Steps:

-

Condensation: L-Phe and 2 L-Tyr are ligated.[1]

-

Cyclization: The tripeptide undergoes cyclization to form the imidazopyrazinone ring.[1]

-

Oxidation/Dehydrogenation: Formation of the double bonds to yield the final conjugated system.[1]

3.3 Biosynthesis Diagram

Caption: Biosynthetic pathway of Coelenterazine from amino acid precursors and subsequent synthetic iodination.

Experimental Protocols

4.1 Protocol A: Extraction of Native Coelenterazine from Biomass

Use this protocol to isolate the scaffold from producers like Metridia or consumers like Aequorea.[1]

Reagents: Methanol (HPLC grade), Argon gas, Dry Ice.[1]

-

Collection: Harvest specimens (Metridia pacifica) and immediately freeze in liquid nitrogen to stop enzymatic degradation.

-

Lysis: Grind frozen tissue in cold Methanol (-20°C). Note: Methanol denatures luciferases, preventing the consumption of CTZ.[1]

-

Extraction: Purge the methanol mixture with Argon gas. CTZ is highly susceptible to auto-oxidation in air.[1]

-

Centrifugation: Spin at 10,000 x g for 15 mins at 4°C. Collect supernatant.

-

Purification: Subject supernatant to Reverse-Phase HPLC (C18 column).

4.2 Protocol B: Validation of De Novo Biosynthesis (Isotope Feeding)

Based on Oba et al. (2009).[1][3][5][6] Use this to verify if an organism produces CTZ or accumulates it.[1]

-

Culture: Maintain organisms (e.g., Copepods) in artificial seawater.[1]

-

Starvation: Starve for 24 hours to deplete dietary CTZ.

-

Feeding: Introduce bacteria or algae enriched with Deuterated L-Tyrosine (d4-Tyr) and L-Phenylalanine (d5-Phe) .[1]

-

Incubation: Allow metabolism for 48-72 hours.

-

Analysis: Extract CTZ (Protocol A) and analyze via LC-ESI-MS/MS.

-

Validation: Look for mass shifts corresponding to the incorporation of isotopes (e.g., +8 Da for 2x Tyr incorporation).[1]

Drug Development Applications: Why I-Coelenterazine?

While natural CTZ is the biological standard, I-Coelenterazine is preferred in high-throughput screening (HTS) and in vivo imaging.[1]

| Feature | Native Coelenterazine | I-Coelenterazine (Iodinated) | Benefit for Drug Dev |

| Emission Max | ~465 nm (Blue) | ~480-510 nm (Red-shifted) | Better tissue penetration; reduced scatter.[1] |

| Quantum Yield | Standard | Enhanced | Higher sensitivity in reporter assays.[1] |

| Stability | Low (Auto-oxidizes) | Moderate | Longer half-life in culture media.[1] |

| Synthesis | Biosynthetic | Semi-Synthetic | Scalable manufacturing.[1] |

Synthesis of I-Coelenterazine: To produce I-Coelenterazine, the native scaffold (or a synthetic intermediate) is treated with an iodinating agent (e.g., N-iodosuccinimide) to electrophilically substitute a hydrogen on the C6-phenyl or C2-benzyl ring.[1]

References

-

Oba, Y., et al. (2009). Biosynthesis of coelenterazine in the deep-sea copepod, Metridia pacifica.[1][5][7] Proceedings of the National Academy of Sciences.

-

Bessho-Uehara, M., et al. (2020). Evidence for de novo Biosynthesis of the Luminous Substrate Coelenterazine in Ctenophores.[1][6] iScience.[1][6]

-

Francis, W. R., et al. (2015). Occurrence of Isopenicillin-N-Synthase Homologs in Bioluminescent Ctenophores and Implications for Coelenterazine Biosynthesis.[1][4] PLOS ONE.

-

Haddock, S. H., et al. (2001). Can coelenterates make coelenterazine? Dietary requirement for luciferin in cnidarian bioluminescence.[1][4][6][8] PNAS.[1] [1]

-

Shimomura, O. (2006). Bioluminescence: Chemical Principles and Methods.[1] World Scientific Publishing.[1] (Foundational Text).

Sources

- 1. Coelenterazine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Luciferins Under Construction: A Review of Known Biosynthetic Pathways [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Biosynthesis of coelenterazine in the deep-sea copepod, Metridia pacifica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: I-Coelenterazine and Analogs for Renilla Luciferase Reporter Assays

This Application Note and Protocol guide is designed for researchers utilizing Renilla luciferase (Rluc) reporter systems. It addresses the specific properties of Coelenterazine I (Iodinated Coelenterazine) while contextualizing it against high-performance analogs (e.g., Coelenterazine h) to ensure experimental success.

Executive Summary & Scientific Rationale

In reporter gene assays, the choice of substrate dictates sensitivity, kinetics, and spectral output. Coelenterazine I (Iodinated Coelenterazine) is a synthetic derivative of the native imidazopyrazinone core. While native Coelenterazine is the standard substrate for Renilla luciferase (Rluc), synthetic analogs like Coelenterazine I, h, f, and cp offer modified physicochemical properties.[1][2]

Critical Technical Insight: Unlike Coelenterazine h (2-deoxycoelenterazine), which is the industry standard for high-sensitivity applications (yielding ~10–20x higher intensity), Coelenterazine I is characterized by significantly reduced quantum yield (approx. 3–5% of native intensity) and slower reaction kinetics in standard Rluc systems.

Therefore, Coelenterazine I is primarily utilized in:

-

Kinetic Studies: Where a slow-burning, extended glow is preferable to a rapid flash.

-

Negative/Low-Activity Controls: To establish baselines in analog screening.

-

Structural Biology: Investigating the steric effects of the iodine atom (C-2 position) on the luciferase active site.

If your primary goal is maximum sensitivity (e.g., detecting low-expression promoters), this guide recommends substituting Coelenterazine I with Coelenterazine h while following the same preparation protocol.

Technical Specifications & Mechanism

The Bioluminescence Reaction

Renilla luciferase catalyzes the oxidative decarboxylation of Coelenterazine in the presence of dissolved oxygen.[1] This reaction yields Coelenteramide, CO₂, and a photon of blue light (λmax ~475–480 nm).[2]

Substrate Comparison Table

The following data highlights why substrate selection is critical for your specific assay goals.

| Feature | Native Coelenterazine | Coelenterazine I (Iodinated) | Coelenterazine h (Deoxy) | Coelenterazine 400a (DeepBlueC) |

| Modification | None (Native) | Iodinated (phenyl ring) | Deoxygenated (C-2) | Bis-deoxy |

| Relative Intensity (Rluc) | 100% (Baseline) | ~3–5% (Very Low) | ~1000–2000% (High) | Low (requires Rluc8/Green) |

| Emission Max | 475 nm | 476 nm | 475 nm | 400 nm |

| Kinetics | Flash/Glow Mix | Slow Glow | Flash (Rapid Decay) | Flash |

| Primary Application | General Reporter | Kinetics/Controls | High Sensitivity Screening | BRET / BRET2 |

Mechanistic Pathway Diagram

The following diagram illustrates the oxidative decarboxylation pathway and the critical nodes where substrate structure influences light output.

Caption: The Rluc catalytic cycle. Coelenterazine I modifications affect the binding affinity and the efficiency of the excited state formation, resulting in altered light intensity.

Protocol: Preparation and Assay Execution

Safety Note: Coelenterazines are susceptible to oxidation by air and light. Handle in low light and use amber vials.

Reagents and Equipment

-

Substrate: Coelenterazine I (or Coelenterazine h for high sensitivity).

-

Solvent: Methanol or Ethanol (100%, anhydrous). Avoid DMSO for stock storage as it promotes oxidation.[3]

-

Acidifier: 0.1 N HCl (optional, for stabilization).

-

Lysis Buffer: Passive Lysis Buffer (Promega) or 100 mM Potassium Phosphate pH 7.2 + 0.2% Triton X-100.

-

Assay Buffer: PBS or TBS (Ca²⁺/Mg²⁺ free recommended to prevent auto-oxidation, though Rluc is not Ca²⁺ dependent).

Stock Solution Preparation (1 mg/mL)

-

Equilibrate: Allow the Coelenterazine vial to warm to room temperature before opening to prevent moisture condensation.

-

Dissolve: Add 100% Methanol or Ethanol to the vial to achieve a concentration of 1 mg/mL (approx. 2.3 mM for Coelenterazine I, MW ~423–533 depending on exact iodination).

-

Tip: Acidifying the alcohol with HCl (to final 0.01–0.1 N) significantly extends shelf life by preventing auto-oxidation.

-

-

Aliquot: Dispense into single-use amber tubes (e.g., 10–50 µL).

-

Store: Store at -80°C under argon or nitrogen gas if possible. Stable for >6 months.

Working Solution (Immediate Use)

-

Dilution: Dilute the stock 1:1000 into the Assay Buffer (e.g., PBS + 1 mM EDTA).

-

Final Concentration: Target 1–5 µM.

-

Stability: Prepare fresh . The aqueous working solution degrades within 20–30 minutes (auto-oxidation causes high background).

-

Note: For Coelenterazine I, the signal will be low; ensure your luminometer gain is adjusted accordingly.

-

Assay Workflow

Caption: Step-by-step workflow for the Renilla Luciferase reporter assay.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure your data is trustworthy, implement these controls:

| Issue | Probable Cause | Corrective Action (Self-Validation) |

| Low Signal (RLU) | Substrate degradation or wrong analog (Coelenterazine I) . | Check Analog: Confirm if you are using 'I' (low signal) or 'h' (high signal). If 'I' is required, increase gain or protein concentration. Test fresh stock. |

| High Background | Auto-oxidation of substrate. | Blank Control: Measure Assay Buffer + Substrate (no lysate). If >100 RLU, prepare fresh working solution. Use Ca²⁺-free buffer. |

| Signal Decay | Flash kinetics. | Injector Mode: Use an injector to measure immediately upon addition. Do not batch process >1 minute. |

| Precipitation | Low solubility in aqueous buffer. | Solvent Check: Ensure stock is fully dissolved in EtOH/MeOH before diluting. Do not exceed 10 µM final conc. |

References

- Shimomura, O. (2006). Bioluminescence: Chemical Principles and Methods. World Scientific. (Fundamental reference on Coelenterazine chemistry).

- Inouye, S., & Shimomura, O. (1997). The use of Renilla luciferase, Oplophorus luciferase, and apoaequorin as bioluminescent reporter protein in the presence of coelenterazine analogues as substrate. Biochemical and Biophysical Research Communications, 233(2), 349-353. (Primary source on analog intensities).

Sources

Gaussia luciferase assays using I-Coelenterazine substrate

Application Note: High-Sensitivity Gaussia Luciferase Assays using I-Coelenterazine

Executive Summary

Gaussia luciferase (GLuc) has emerged as a superior reporter in drug discovery and molecular biology due to its naturally secreted phenotype and high quantum yield (approx. 100-fold brighter than Firefly and Renilla). However, its native "flash" kinetics—rapid signal decay—pose challenges for high-throughput screening (HTS).

This guide details the application of I-Coelenterazine (Coelenterazine I) , an iodinated analog of the native substrate, within a stabilized buffer system. While native coelenterazine is the standard, Coelenterazine I (2-(4-iodobenzyl) coelenterazine) offers unique physicochemical properties that can be exploited for specific spectral requirements or structure-activity relationship (SAR) studies.

Crucial Technical Insight: Successful GLuc assays often rely not just on the substrate analog, but on the buffer composition . This protocol integrates the use of Coelenterazine I with a Sodium Iodide (NaI)-stabilized buffer system , converting the rapid "flash" signal into a stable "glow," enabling batch processing of plates without signal loss.

Mechanism of Action

GLuc catalyzes the oxidative decarboxylation of coelenterazine derivatives.[1] Unlike Firefly luciferase, this reaction is ATP-independent , making it a direct measure of enzyme presence rather than metabolic state.

The Reaction:

The "I" analog introduces an iodine atom at the para-position of the C-2 benzyl ring. This modification slightly alters the emission spectrum and binding kinetics compared to the native substrate (

Figure 1: GLuc Signaling Pathway & Reaction Logic

Caption: ATP-independent oxidation of I-Coelenterazine by GLuc, resulting in blue light emission.

Experimental Design & Prerequisites

Critical Reagent Handling

Coelenterazine analogs are notoriously unstable. They are susceptible to auto-oxidation by air and light.

-

Solvent: Never dissolve directly in water. Use acidified methanol or ethanol.

-

Storage:

in single-use aliquots. -

Vessel: Use opaque or amber tubes to prevent photodegradation.

The Stabilizer (The "I" Factor)

To perform this assay without injectors (i.e., adding substrate to the whole plate before reading), you must use a stabilizing buffer. The addition of Sodium Iodide (NaI) and a non-ionic detergent (Triton X-100) shifts the kinetics from flash to glow.

Table 1: Comparative Kinetics

| Parameter | Native Buffer (PBS) | Stabilized Buffer (NaI + Detergent) |

|---|---|---|

| Signal Type | Flash (Spike) | Glow (Sustained) |

| Half-Life (

Detailed Protocol

Phase 1: Preparation of Stock Solutions

1. Acidified Methanol (Solvent)

-

Add

of concentrated HCl to -

Why: Acidification prevents auto-oxidation during storage.

2. I-Coelenterazine Stock (

-

Weigh

of I-Coelenterazine powder. -

Dissolve in

of Acidified Methanol . -

Vortex briefly. Aliquot into

volumes in amber tubes. -

Store at

.[2][3][4]

Phase 2: Preparation of Stabilized Assay Buffer (Fresh)

Prepare immediately before use.[3] Do not store.

Base Buffer (10 mL):

- Distilled Water

- 1M Tris-HCl (pH 7.5)

- 5M NaCl

- Triton X-100 (Final 0.1%)

-

Stabilizer: Add Sodium Iodide (NaI) to a final concentration of

. (e.g., add

Working Solution:

-

Thaw one aliquot (

) of I-Coelenterazine stock. -

Add to

of Base Buffer. -

Final Substrate Concentration:

.[5] -

Incubate: Let the solution sit in the dark at room temperature for 20 minutes.

-

Expert Tip: This "burn-off" period allows any auto-luminescence (background noise) to decay before you add it to your samples.

-

Phase 3: Assay Execution

Workflow Diagram:

Caption: Step-by-step workflow for secreted GLuc quantification.

Steps:

-

Plating: Seed cells in a 96-well culture plate. Perform transfection or drug treatment as per experimental design.

-

Sampling: Since GLuc is secreted, you do not need to lyse the cells.

-

Transfer

of conditioned media from the culture plate to a White Opaque 96-well assay plate . -

Note: Keep the culture plate! You can add fresh media and continue the experiment (time-course analysis).

-

-

Reaction: Add

of the Working Solution (Buffer + NaI + I-Coelenterazine) to each well. -

Measurement:

Data Analysis & Troubleshooting

Normalization

Raw Luminescence Units (RLU) must be normalized to account for variations in transfection efficiency or cell number.

-

Dual-Reporter: Co-transfect with a constitutive reporter (e.g., SEAP or Firefly). Note that Firefly is intracellular, requiring lysis, which negates the "live cell" advantage of GLuc.

-

Cell Viability: Perform a Resazurin (Alamar Blue) or MTT assay on the original culture plate after removing the media for GLuc analysis.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| High Background | Substrate auto-oxidation | Ensure "burn-off" incubation (20 min) of working solution before use. Check pH (keep < 7.8). |

| Rapid Signal Decay | Lack of stabilizers | Verify addition of NaI ( |

| Low Signal | Substrate degradation | Use fresh aliquot. Ensure stock was stored in acidified methanol. |

| Well-to-Well Variance | Pipetting / Bubbles | Use reverse pipetting. Centrifuge plate briefly (1000 rpm, 1 min) to remove bubbles. |

References

-

Tannous, B. A., et al. (2005). "Codon-optimized Gaussia luciferase cDNA for mammalian gene expression in culture and in vivo." Molecular Therapy, 11(3), 435-443. Link

- Key citation for the optimized GLuc sequence and secretion properties.

-

Tannous, B. A. (2009). "Gaussia luciferase reporter assay for monitoring biological processes in culture and in vivo." Nature Protocols, 4(4), 582-591. Link

- Authoritative source for the Stabilized Buffer (NaI) protocol.

- Shimomura, O., et al. (1997). "Properties of the bioluminescence systems of the deep-sea shrimp Oplophorus gracilirostris." Biochemistry, 19(20), 4613-4620.

-

Inouye, S., & Shimomura, O. (1997). "The use of Renilla luciferase, Oplophorus luciferase, and apoaequorin as bioluminescent reporter protein in the presence of coelenterazine analogues as substrate." Biochemical and Biophysical Research Communications, 233(2), 349-353. Link

- Comparative analysis of Coelenterazine I, h, n, and cp.

Sources

Application Note: Preparation and Stabilization of I-Coelenterazine Stock Solutions

Topic: High-Performance Preparation of I-Coelenterazine Stock Solutions Content Type: Detailed Application Note & Protocol Audience: Researchers, Senior Scientists, and Assay Development Professionals[1][2]

Abstract & Scientific Context

Coelenterazine (CTZ) and its analogs are the rate-limiting substrates for marine luciferases (Renilla, Gaussia) and photoproteins (Aequorin).[1][2][3][4] While native Coelenterazine is widely used, synthetic analogs like Coelenterazine I (I-CTZ) are engineered for specific kinetic profiles.[1][2][4]

Critical Distinction: Researchers often confuse analogs.

-

Coelenterazine h: Deoxy-coelenterazine (High intensity, ~10-20x native).[1][2][4][5]

-

Coelenterazine I: A specific analog with shifted emission (~476 nm) and slower reaction kinetics (often <5% intensity of native with Aequorin).[2]

This protocol focuses on the preparation of I-Coelenterazine , but the chemical handling principles apply to the entire imidazopyrazinone family. These molecules are inherently unstable in aqueous and oxidative environments.[4] The C-2 position of the imidazopyrazinone core is highly susceptible to auto-oxidation, leading to the formation of coelenteramide and the loss of bioluminescent activity before the assay begins.

Mechanism of Instability

The primary failure mode in Coelenterazine workflows is auto-oxidation (background luminescence) driven by:

-

Protic Solvents: Water facilitates nucleophilic attack.[2][4]

-

Oxygen: Dissolved

rapidly degrades the substrate.[4]

To counteract this, this guide utilizes an Acidified Alcohol / Inert Gas system to protonate the core structure, rendering it resistant to oxidation during storage.[4]

Chemical & Physical Properties[1][2][4][6][7]

| Property | Specification |

| Molecule Name | Coelenterazine I |

| Chemical Core | Imidazopyrazinone derivative |

| Molecular Weight | ~423.5 g/mol (Varies slightly by synthesis salt) |

| Solubility | Soluble in Methanol, Ethanol.[1][2][4] Avoid DMSO (hygroscopic/oxidative).[1][2][4][6][7] |

| Emission Max | ~476 nm (Red-shifted vs. Native ~465 nm) |

| Relative Intensity | Low (~3% of Native with Aequorin; varies with Renilla) |

| Kinetics | Slow rise time; extended signal duration.[1][2][4] |

| Primary Risk | Auto-oxidation to Coelenteramide (biologically inactive).[1][2][4] |

Critical Workflow Logic (DOT Diagram)

The following diagram illustrates the degradation pathway we are preventing and the logic behind the protocol choices.

Figure 1: The Stability Triangle.[1] Acidification and oxygen exclusion are required to block the irreversible transition to Coelenteramide.

Protocol: Preparation of Stock Solution (1 mg/mL)

Safety Note: Methanol is toxic and volatile.[2][4] HCl is corrosive.[2][4] Work in a fume hood. Pre-requisite: All glassware must be clean and dry.[2][4] Avoid plastics that leach plasticizers.[2][4]

Materials

-

Substrate: I-Coelenterazine (Lyophilized powder).

-

Solvent: HPLC-grade Methanol (anhydrous preferred).[1][2][4]

-

Acid: Concentrated Hydrochloric Acid (HCl, 37%).[4]

-

Storage: Amber glass vials or black opaque microcentrifuge tubes (O-ring sealed).

-

Gas: Argon or Nitrogen tank with a gentle flow nozzle.[2][4]

Step-by-Step Methodology

Phase 1: Solvent Preparation (Acidified Methanol)

Why? Standard methanol can still allow slow oxidation.[2][4] Acidification (pH < 3) protonates the N-atoms, stabilizing the ring.[1][2]

-

Measure 10 mL of HPLC-grade Methanol.

-

Add 20 µL of Concentrated HCl (37%).

-

Concentration: This yields roughly 0.2% v/v HCl, sufficient to stabilize without causing cytotoxicity upon 1:1000 dilution in assays.[4]

-

-

Mix thoroughly. This is your "Stabilized Solvent."

Phase 2: Solubilization[1][2][4]

-

Remove the I-Coelenterazine vial from the freezer and allow it to equilibrate to Room Temperature (RT) for 20 minutes inside a desiccator.

-

Reason: Opening a cold vial introduces condensation (water), which immediately initiates degradation.[4]

-

-

Briefly centrifuge the vial to settle the powder.[4]

-

Calculate the volume required for 1 mg/mL (approx 2.3 mM).[4]

-

Example: If vial contains 500 µg, add 500 µL of Stabilized Solvent.[4]

-

-

Add the solvent directly to the vial.[4]

-

Do not vortex aggressively. Gently pipette up and down or swirl to dissolve.[2][4]

Phase 3: Aliquoting and Storage (The "Argon Overlay")[1]

-

Dispense the stock into small, single-use aliquots (e.g., 20–50 µL) in amber tubes.

-

Critical Step: Gently blow a stream of Argon or Nitrogen into each tube for 5–10 seconds to displace the air (oxygen) before capping.[4]

-

Store at -80°C .

Working Solution & In-Cell Application

Warning: Do not store the working solution. It must be prepared immediately before use.[2][4][7]

Dilution Protocol

-

Thaw one aliquot of Stock Solution in the dark at RT.[4]

-

Prepare your assay buffer (e.g., DPBS + Calcium/Magnesium, or HBSS).[4]

-

Dilute the Stock Solution 1:1000 to 1:500 into the buffer.[4]

-

Incubation (For Live Cells):

Comparison of Coelenterazine Analogs

Ensure you are using the correct analog for your specific biological question.

| Analog | Emission (nm) | Relative Intensity (Aequorin)* | Key Characteristic |

| Native | 466 | 1.00 (Baseline) | Standard reference.[1][2][4] |

| Coelenterazine h | 466 | ~10–20x | High Sensitivity. Dehydroxy form.[2][4][5] Best for low-expression reporters. |

| Coelenterazine f | 473 | ~18x | Enhanced permeation.[2][4] |

| Coelenterazine I | 476 | ~0.03x (3%) | Slow Kinetics. Red-shifted.[1][2][4] Used for specific kinetic profiling.[2][4] |

| Coelenterazine cp | 442 | ~15x | Blue-shifted.[1][2][4] |

*Data derived from Shimomura et al. (1989) and commercial validation data.

Troubleshooting & QC

| Issue | Probable Cause | Corrective Action |

| No Signal / Low Signal | Oxidation of Stock | Check absorbance of stock.[1][2][4] If yellow color has faded to clear/brown, it is oxidized.[4] Prepare fresh. |

| High Background | Auto-luminescence | Ensure stock was acidified. pH of final assay buffer might be too high (keep < pH 7.5 if possible).[2][4] |

| Cell Toxicity | Solvent concentration | Ensure dilution factor is at least 1:500.[2][4] Do not exceed 0.5% Methanol on cells.[2][4] |

| Precipitation | Aqueous insolubility | Do not dilute stock directly into cold media.[1][2][4] Dilute into RT buffer, mix rapidly. |

References

-

Shimomura, O., et al. (1989).[4][5][10] "Semi-synthetic aequorins with improved sensitivity to calcium ions."[2][4][5] Biochemical Journal, 261(3), 913–920.[4]

-

Thermo Fisher Scientific. "Coelenterazine and Coelenterazine Derivatives Technical Guide."

-

Biotium. "Coelenterazine Analogs Product Information & Protocols."

-

NanoLight Technologies. "Instructions for Coelenterazine Handling and Storage."

-

Inouye, S., & Shimomura, O. (1997).[4] "The use of Renilla luciferase, Oplophorus luciferase, and apoaequorin as bioluminescent reporter protein in the presence of coelenterazine analogues as substrate." Biochemical and Biophysical Research Communications, 233(2), 349-353.[1][2][4]

Sources

- 1. Coelenterazine - Wikipedia [en.wikipedia.org]

- 2. Coelenterazine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. yeasenbio.com [yeasenbio.com]

- 4. biotium.com [biotium.com]

- 5. nanolight.com [nanolight.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. interchim.fr [interchim.fr]

- 8. selleckchem.com [selleckchem.com]

- 9. scispace.com [scispace.com]

- 10. biotium.com [biotium.com]

Advanced Delivery of I-Coelenterazine for Renilla Luciferase Imaging

Introduction & Mechanistic Rationale

Bioluminescence imaging (BLI) using Renilla luciferase (RLuc) has historically been hampered by the poor pharmacokinetic profile of its native substrate, Coelenterazine (Clz).[1] Native Clz is unstable in aqueous media, prone to auto-oxidation, and exhibits rapid clearance.[1]

I-Coelenterazine (I-Clz) , an iodinated analog of coelenterazine, addresses these limitations through structural modification.[1] The addition of an iodine atom to the imidazopyrazinone core significantly alters the substrate's physicochemical properties:

-

Enhanced Lipophilicity: The iodine substitution increases the partition coefficient, facilitating superior transport across the blood-brain barrier (BBB) and cellular membranes compared to native Clz or Coelenterazine-h.[1]

-

Spectral Stability: When paired with consensus-mutated luciferases (e.g., RLuc8, RLuc8.6-535), I-Clz yields a bathochromic shift (red-shift) and up to ~6-10x higher photon output than native substrates [1].[1]

-

Reduced Auto-oxidation: While still sensitive, the structural steric hindrance offers a marginal improvement in stability during storage compared to unmodified Clz.[1]

Substrate-Enzyme Interaction Pathway

The following diagram illustrates the workflow from formulation to photon emission, highlighting the critical oxidation step catalyzed by RLuc variants.

Figure 1: Critical path of I-Coelenterazine from formulation to bioluminescent signal generation.[1]

Formulation Strategy: The "Pre-Flight" Check

CRITICAL WARNING: Coelenterazine analogs are notoriously unstable in standard PBS or saline.[1] They undergo rapid auto-oxidation (turning the solution yellow/brown) which kills the bioluminescent signal before injection.[1]

The Solution: Hydroxypropyl-β-cyclodextrin (HP-β-CD).[1][2][3][4][5] This excipient encapsulates the hydrophobic I-Clz molecule, preventing contact with dissolved oxygen while maintaining solubility in aqueous buffers [2].[1]

Reagents Required[4][6][7][8][9]

-

I-Coelenterazine: Lyophilized powder (Store at -20°C or -80°C, desiccated).[1]

-

Anhydrous Ethanol (EtOH): For primary stock.[1]

-

Hydroxypropyl-β-cyclodextrin (HP-β-CD): Pharmaceutical grade.[1]

-

Sterile Water or PBS (pH 7.0): For diluent.[1]

Step-by-Step Formulation Protocol

-

Primary Stock Preparation (5 mg/mL):

-

Vehicle Preparation (20% HP-β-CD):

-

Working Solution (Injection Ready):

-

Ratio: 1 part Stock : 9 parts Vehicle (or higher dilution depending on dose).

-

Protocol: Immediately before injection, dilute the ethanolic stock into the HP-β-CD vehicle.

-

Example: To inject 50 µg per mouse, mix 10 µL Stock (50 µg) + 90-140 µL Vehicle.[1]

-

Administration Protocols

Protocol A: Intraperitoneal (IP) Injection

Best for: Longitudinal studies, multiple animals, and reduced stress handling.

Rationale: IP delivery relies on absorption through the mesenteric vessels.[1] While slower than IV, I-Clz's lipophilicity ensures robust uptake.[1]

-

Animal Prep: Weigh mice to calculate dose (Standard: 1-2 mg/kg or fixed 30-50 µ g/mouse ).

-

Anesthesia: Induce with 2-3% Isoflurane.

-

Injection:

-

Distribution Phase: Allow 5-10 minutes for substrate biodistribution before imaging.

-

Imaging: Acquire images starting at T+10 min. Signal typically plateaus between 15-25 minutes.[1]

Protocol B: Intravenous (IV) Injection

Best for: Vascular imaging, rapid kinetics, and maximum signal-to-noise ratio.

Rationale: IV delivery bypasses absorption barriers, providing a "flash" signal.[1] This is critical for deep-tissue imaging where maximum photon flux is required to penetrate tissue.[1]

-

Animal Prep: Warm the mouse (heat lamp) to dilate tail veins.[1]

-

Restraint: Use a restrainer; anesthesia is optional for injection but required for imaging.[1]

-

Injection:

-

Imaging: IMMEDIATE. Place animal in the dark box immediately. Signal peaks within 30-60 seconds and decays rapidly (T1/2 ~ 2-5 mins).[1]

Kinetic Comparison & Workflow

Figure 2: Operational workflow differences between IP and IV administration routes.

Optimization & Troubleshooting

Comparative Data: Route Efficiency

| Feature | Intraperitoneal (IP) | Intravenous (IV) |

| Peak Signal Time | 15 - 25 mins | 0.5 - 1 min |

| Signal Duration | > 45 mins | < 10 mins |

| Reproducibility | Moderate (Gut injection risk) | High (If injection is successful) |

| Background | Higher (Abdominal accumulation) | Lower (Rapid clearance) |

| Recommended Dose | 1 - 2 mg/kg | 0.5 - 1 mg/kg |

Troubleshooting Matrix

| Observation | Probable Cause | Corrective Action |

| Solution is Yellow | Auto-oxidation of I-Clz | Discard stock.[1] Prepare fresh in acidified ethanol. Ensure HP-β-CD is used for dilution.[1] |

| No Signal (Positive Control) | Substrate degradation or pH issue | Check pH of vehicle (must be ~7.0). Avoid PBS if storing >1 hour; use water/cyclodextrin.[1] |

| High Abdominal Background | IP Injection artifact | Switch to IV if imaging liver/gut tumors.[1] Or, inject IP and wait >30 mins for clearance.[1] |

| Animal Distress (IV) | Ethanol toxicity | Ensure final Ethanol concentration is <10%.[1] Dilute further with vehicle. |

References

-

Loening, A. M., et al. (2007). Red-shifted Renilla reniformis luciferase variants for imaging in living subjects.[1][6][7] Nature Methods, 4(8), 641–643.[1][6][7] [Link]

-

Pichard, V., et al. (2008). Coelenterazine formulations for in vivo imaging.[1] In Vivo, 22, 185-194.[1] (Validated use of Cyclodextrins for Clz stability).

-

Keyaerts, M., et al. (2008). Dynamic bioluminescence imaging for quantitative tumour burden assessment using bioluminescent Renilla luciferase derivatives.[1] European Journal of Nuclear Medicine and Molecular Imaging, 35, 999–1007. [Link]

Sources

- 1. Coelenterazine - Wikipedia [en.wikipedia.org]

- 2. Developing Novel Hydroxypropyl-β-Cyclodextrin-Based Nanosponges as Carriers for Anticancer Hydrophobic Agents: Overcoming Limitations of Host–Guest Complexes in a Comparative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydroxypropyl-β-cyclodextrin: A Novel Transungual Permeation Enhancer for Development of Topical Drug Delivery System for Onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation and characterization of cyanazine–hydroxypropyl-beta-cyclodextrin inclusion complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. trace.tennessee.edu [trace.tennessee.edu]

- 7. Red-shifted Renilla reniformis luciferase variants for imaging in living subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: I-Coelenterazine for High-Throughput Screening Assays

Introduction

High-Throughput Screening (HTS) campaigns utilizing bioluminescence are often plagued by a common artifact: compound autofluorescence . Standard Renilla (RLuc) and Gaussia (GLuc) luciferases emit blue light (~470–480 nm), a spectral region where many small-molecule drug candidates naturally fluoresce, leading to false positives and poor Signal-to-Noise (S/N) ratios.

I-Coelenterazine (2-amino-3-benzyl-8-(4-iodophenyl)imidazo[1,2-a]pyrazin-3(7H)-one), an iodinated analog of the native substrate, offers a strategic solution. While intrinsically exhibiting a lower quantum yield than the "high-intensity" analog Coelenterazine-h , I-Coelenterazine is critical for spectral tuning . When paired with specific luciferase or photoprotein mutants (e.g., Aequorin variants), it induces a bathochromic shift (red-shift) in emission, moving the signal to ~510–530 nm. This shift bypasses the "blue noise" of library compounds and enables dual-color multiplexing.

This guide details the mechanism, handling, and HTS protocols for I-Coelenterazine, focusing on its utility in maximizing assay specificity.

Mechanism of Action & Spectral Properties[1][2]

Chemical Basis of the Red-Shift

The bioluminescent reaction involves the oxidative decarboxylation of the coelenterazine core.[1][2] In native coelenterazine, the excited coelenteramide product relaxes to the ground state, emitting a photon at ~470 nm.[3]

In I-Coelenterazine , the iodine substitution on the C6-phenyl ring introduces a "heavy atom effect." When docked within the active site of specific mutants (e.g., Aequorin Y82F or specific Renilla variants), this substitution alters the electronic environment of the excited state emitter (amide anion), stabilizing lower-energy transitions.

-

Native CTZ Emission: ~465–475 nm (Blue)

-

I-Coelenterazine Emission: ~510–525 nm (Green/Yellow) [Dependent on Enzyme Pairing]

Pathway Diagram

Figure 1: Mechanism of I-Coelenterazine bioluminescence. The iodine substituent interacts with active site residues (e.g., Phe/Trp) to shift emission wavelength.

Comparative Analysis: Selecting the Right Analog

Researchers often confuse "I-Coelenterazine" with "Coelenterazine-h". Use the table below to confirm you are using the correct substrate for your assay goals.

| Feature | Native Coelenterazine | Coelenterazine-h (Deoxy) | I-Coelenterazine (Iodinated) |

| Primary Utility | Baseline Reference | Max Brightness (Sensitivity) | Spectral Shifting (Specificity) |

| Emission Max | ~470 nm | ~475 nm | ~515–525 nm (with mutants) |

| Relative Intensity | 1.0 (Reference) | 10–20x | 0.5–5.0x (System Dependent) |

| HTS Advantage | Low Cost | Detects low expression | Avoids autofluorescence |

| Stability | Moderate | Low (Auto-oxidizes fast) | Moderate |

Critical Insight: If your primary goal is raw brightness (e.g., detecting low-abundance GPCRs), use Coelenterazine-h . Use I-Coelenterazine only if you need to shift the wavelength to avoid background noise or for BRET pairs requiring a red-shifted donor.

Protocol: Preparation and Storage

I-Coelenterazine is hydrophobic and sensitive to oxidation. Proper handling is non-negotiable for assay reproducibility.

Stock Solution Preparation (1 mg/mL)

-

Solvent: Use Acidified Methanol (100% Methanol + 0.1% HCl) or proprietary solvents (e.g., NanoFuel).

-

Why Acidified? Protons stabilize the imidazopyrazinone ring, preventing auto-oxidation (turning the solution brown/inactive).

-

-

Dissolution:

-

Add solvent directly to the commercial vial (usually supplied under Argon).

-

Vortex gently. Do not sonicate extensively (heat degrades the substrate).

-

-

Storage:

-

Aliquot into light-tight (amber) tubes.

-

Store at -80°C .

-

Shelf Life: 6 months at -80°C. <24 hours at Room Temp.

-

Working Solution (Immediate Use)

-

Buffer: Use DPBS or HBSS (with Ca2+/Mg2+ if using Aequorin).

-

Dilution: Dilute the stock 1:100 to 1:1000 into the buffer 15 minutes before use .

-

Equilibration: Allow the working solution to sit in the dark for 15–20 mins. This stabilizes the signal by allowing initial "flash" auto-oxidation of impurities to decay.

-

-

Protection: Wrap the reservoir in aluminum foil. Iodine-carbon bonds are photolabile.

HTS Workflow: Red-Shifted Calcium Assay

This workflow describes using I-Coelenterazine with an Aequorin mutant (e.g., Y82F) to screen for GPCR agonists while filtering out blue-fluorescent library compounds.

Experimental Design

-

Cell Line: CHO or HEK293 stably expressing the Target GPCR + Aequorin-Y82F.[4]

-

Substrate: I-Coelenterazine (loading buffer).

-

Detection: Luminometer with 515/30 nm bandpass filter (or Longpass >500 nm).

Step-by-Step Protocol

-

Cell Plating:

-

Seed cells (10,000/well) in White-Walled, Clear-Bottom 384-well plates .

-

Incubate 24h to reach confluence.

-

-

Dye Loading (Substrate Addition):

-

Remove culture media.

-

Add 20 µL/well of Loading Buffer containing 5 µM I-Coelenterazine.

-

Crucial: Incubate for 2–4 hours at Room Temp (RT) in the dark . This allows the hydrophobic substrate to permeate the membrane and reconstitute the active Aequorin complex.

-

-

Compound Injection (The Screen):

-

Place plate in the HTS reader (e.g., FLIPR, Hamamatsu FDSS).

-

Baseline Read: 10 seconds.

-

Injection: Inject 10 µL of Test Compounds (Agonists).

-

Read: Measure kinetics for 60–90 seconds.

-

-

Data Analysis:

-

Calculate Area Under the Curve (AUC) or Peak Height .

-

Filter Check: Compare signal in the 460nm channel vs. 520nm channel. True hits with I-Coelenterazine will dominate the 520nm channel. Compounds fluorescing blue will appear only in the 460nm channel (if dual-read is available).

-

HTS Logic Diagram

Figure 2: HTS Logic for filtering false positives using I-Coelenterazine's red-shifted emission.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Signal Intensity | Mismatch between Substrate and Enzyme | Ensure you are using a Mutant (e.g., Y82F Aequorin). Wild-type enzymes utilize I-CTZ poorly (low quantum yield). |

| Signal Decay (Flash) | Oxidation in buffer | Prepare working solution immediately before the run. Add 0.1% BSA or Ascorbic Acid to the buffer to act as a scavenger. |

| High Background | Substrate Auto-oxidation | Check stock solution color. If dark yellow/brown, the stock is oxidized. Discard. Ensure stock is acidified. |

| No Red-Shift Observed | Wrong Filter or Enzyme | Verify the plate reader filter is >500nm. Confirm the plasmid sequence contains the Y82F or W86F mutation. |

References

-

Shimomura, O., et al. (1989). "Semi-synthetic aequorins with improved sensitivity to calcium ions." Biochemical Journal, 261(3), 913-920.

-

Inouye, S., & Shimomura, O. (1997). "The use of Renilla luciferase, Oplophorus luciferase, and apoaequorin as bioluminescent reporter protein in the presence of coelenterazine analogues as substrate." Biochemical and Biophysical Research Communications, 233(2), 349-353.

-

Interchim Application Guide. "Coelenterazine Analogs and their Applications."

-

Biotium Technical Protocol. "Coelenterazine and Analogs for Calcium Signaling."

-

Head, J.F., et al. (2000).[1] "The crystal structure of the photoprotein aequorin at 2.3 A resolution." Nature, 405, 372–376.

Sources

- 1. Structure–function studies on the active site of the coelenterazine-dependent luciferase from Renilla - PMC [pmc.ncbi.nlm.nih.gov]

- 2. interchim.fr [interchim.fr]

- 3. US20140242574A1 - Codon-optimized gene for mutated shrimp luciferase and method for use thereof - Google Patents [patents.google.com]

- 4. Coelenterazine hcp | 123437-32-1 | Benchchem [benchchem.com]

I-Coelenterazine applications in studying signaling pathways

Application Note: I-Coelenterazine in Signaling Pathway Analysis

Abstract

This technical guide details the application of I-Coelenterazine (Coelenterazine I) , an iodinated derivative of native coelenterazine, in analyzing cellular signaling pathways. Unlike native coelenterazine or the high-intensity analog Coelenterazine-h, I-Coelenterazine is distinguished by its unique kinetic profile, spectral red-shifting capabilities when paired with specific photoprotein mutants, and enhanced stability in certain biological matrices. This guide focuses on its utility in calcium signaling (Aequorin assays) and Bioluminescence Resonance Energy Transfer (BRET) , providing validated protocols for researchers in drug discovery and cell biology.

Introduction: The Chemistry of I-Coelenterazine

I-Coelenterazine (2-(4-Dehydroxy-4-iodophenyl) coelenterazine) is a synthetic analog of the luciferin coelenterazine. Its core imidazopyrazinone structure is modified with an iodine atom, which significantly alters its physicochemical interaction with luciferases (e.g., Renilla Luciferase, RLuc) and photoproteins (e.g., Aequorin).

Key Technical Differentiators:

-

Spectral Shift: When used with specific Aequorin mutants (e.g., incorporating non-canonical amino acids like L-4-methoxyphenylalanine), I-Coelenterazine can induce a red-shift in emission (up to ~526 nm), improving tissue penetration for in vivo imaging compared to the standard 465 nm blue emission.

-

Kinetic Profile: In calcium sensing, I-Coelenterazine exhibits a slower response time and decay rate compared to native coelenterazine. While this makes it less suitable for detecting millisecond calcium transients, it is superior for integrating total calcium flux over longer periods or monitoring slow-release calcium events.

-

Stability: The iodine substitution enhances oxidative stability in some buffers, reducing the background "autoluminescence" that often plagues high-sensitivity assays.

Application I: Calcium Signaling via Aequorin

The primary application of I-Coelenterazine is in G-Protein Coupled Receptor (GPCR) studies where intracellular Calcium (

Mechanism of Action

Apoaequorin (protein) + I-Coelenterazine (substrate) +

Why Choose I-Coelenterazine?

-

Red-Shifted Mutants: Ideal for multiplexing with blue-emitting probes or GFP.

-

Signal Integration: The slower decay allows for more robust signal accumulation in plate-reader formats where injection-to-read time lags might otherwise miss the peak of native coelenterazine.

Pathway Visualization: GPCR-Mediated Calcium Release

Figure 1: The Gq-coupled GPCR pathway leading to Calcium mobilization and subsequent detection via the Aequorin/I-Coelenterazine complex.

Validated Protocol: Calcium Measurement in Live Cells

Objective: Measure agonist-induced calcium flux in HEK293 cells expressing Apoaequorin.

Materials

-

Cells: HEK293 stably expressing Apoaequorin (mitochondrial or cytosolic).

-

Substrate: I-Coelenterazine (Solid).

-

Solvent: 100% Ethanol (anhydrous) or Methanol. Do not use DMSO as it can oxidize coelenterazine.

-

Buffer: Tyrode’s Buffer or HBSS (with

and -

Instrument: Microplate Luminometer with injectors (e.g., Hamamatsu, BMG Labtech).

Step-by-Step Methodology

Step 1: Stock Solution Preparation

-

Dissolve 500 µg of I-Coelenterazine in 500 µL of acidified Methanol (add 10 µL of 1N HCl per 10 mL Methanol to prevent oxidation) to make a ~2.3 mM stock.

-

Aliquot into light-tight (amber) tubes and store at -80°C under nitrogen gas if possible.

Step 2: Cell Loading (Reconstitution)

-

Harvest cells and resuspend in Tyrode’s buffer at

cells/mL. -

Add I-Coelenterazine stock to the cell suspension to a final concentration of 5 µM .

-

Note: The final methanol concentration must be < 0.5% to avoid cytotoxicity.

-

-

Incubation: Incubate cells at Room Temperature (RT) for 3–4 hours in the dark with gentle rotation.

-

Causality: Unlike native coelenterazine which loads in 1-2 hours, I-Coelenterazine has slower membrane permeability and slower reconstitution kinetics with Apoaequorin. A shorter incubation will yield poor signal.

-

Step 3: Assay Execution

-

Dilute cells to

cells/mL and plate 100 µL/well into a white 96-well plate. -

Incubate plate for 30 mins to allow cells to settle (if using adherent protocol) or keep in suspension.

-

Baseline Reading: Measure luminescence for 10 seconds to establish background.

-

Injection: Inject 50 µL of 3x Agonist (e.g., ATP, Carbachol) via the luminometer injector.

-

Measurement: Record luminescence kinetics for 60 seconds.

-

Critical Parameter: Set integration time to 100–500 ms intervals. I-Coelenterazine kinetics are slower; extremely fast sampling (10 ms) is unnecessary and increases noise.

-

Step 4: Lysis/Normalization (Optional but Recommended)

-

Inject 100 µL of Lysis Buffer containing 100 mM

and 1% Triton X-100. -

Record the "Total Count" (

). -

Normalize data as Fractional Luminescence:

.

Application II: BRET and Reporter Assays

While Coelenterazine-h is the gold standard for sensitivity in BRET, I-Coelenterazine is utilized in BRET2 or specialized setups where spectral separation is critical.

Comparison of Coelenterazine Analogs:

| Analog | Emission Max | Relative Intensity (Aequorin) | Kinetics (Rise Time) | Primary Application |

| Native | 465 nm | 1.0 (Reference) | Fast (6-30 ms) | General Calcium Sensing |

| Coelenterazine-h | 465 nm | 10-20x | Fast | High Sensitivity Reporter/BRET |

| Coelenterazine-400a | 400 nm | Low | Fast | BRET2 (DeepBlueC) |

| I-Coelenterazine | 470-526 nm * | ~0.03 - 0.5x | Slow | Red-Shifted Imaging / Stability |

*Emission wavelength depends heavily on the specific Aequorin/Luciferase mutant used.

Troubleshooting & Validation

Problem: Low Signal-to-Noise Ratio

-

Cause: Incomplete reconstitution of Aequorin.

-

Solution: Extend loading time to 4+ hours. Ensure cells are healthy; ATP depletion prevents Aequorin regeneration.

Problem: High Background

-

Cause: Autoxidation of I-Coelenterazine in the buffer.

-

Solution: Add 0.1% BSA to the buffer. Albumin binds free coelenterazine, reducing autoxidation without inhibiting cellular uptake.

Problem: No Response to Agonist

-

Cause: Receptor desensitization or "Burn-out" of substrate.

-

Solution: Verify receptor expression. Ensure I-Coelenterazine was stored at -80°C; yellow/orange shift in stock solution color indicates oxidation (unusable).

References

-

Shimomura, O., et al. (1989). "Semi-synthetic aequorins with improved sensitivity to calcium ions." Biochemical Journal, 261(3), 913–920. Link

-

Inouye, S., & Shimomura, O. (1997). "The use of Renilla luciferase, Oplophorus luciferase, and apoaequorin as bioluminescent reporter protein in the presence of coelenterazine analogues as substrate."[3] Biochemical and Biophysical Research Communications, 233(2), 349-353. Link

-

Biotium Technical Support. "Coelenterazine and Analogs: Properties and Applications." Link

-

Rowe, L., et al. (2016). "Red-Shifted Aequorin Variants Incorporating Non-Canonical Amino Acids: Applications in In Vivo Imaging." PLOS ONE, 11(6), e0158579. Link

-

Interchim Application Note. "Coelenterazines: Selection Guide." Link

Sources

- 1. Red-Shifted Aequorin Variants Incorporating Non-Canonical Amino Acids: Applications in In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Red-Shifted Aequorin Variants Incorporating Non-Canonical Amino Acids: Applications in In Vivo Imaging | PLOS One [journals.plos.org]

- 3. scispace.com [scispace.com]

Troubleshooting & Optimization

Technical Support Center: Minimizing Background Luminescence with Coelenterazine-i

The following guide serves as a specialized Technical Support Center for researchers utilizing Coelenterazine-i (iodinated Coelenterazine) in bioluminescence assays. It is designed to address the specific challenge of background luminescence (autoxidation) , a critical bottleneck in high-sensitivity drug discovery and molecular imaging.

Status: Operational | Lead Scientist: Senior Application Specialist Topic: Signal-to-Noise Optimization for Coelenterazine-i Assays

Module 1: The Chemistry of Noise (Root Cause Analysis)

To troubleshoot background luminescence effectively, one must understand the competing chemical pathways occurring in your microplate well. Coelenterazine-i (CTZ-i), like its parent molecule, is an imidazopyrazinone derivative.[1][2][3] The "background" you observe is not random; it is the result of autoxidation .

The Dual-Pathway Mechanism

In a typical assay, CTZ-i is consumed via two distinct pathways:

-

The Bioluminescent Pathway (Signal): The luciferase enzyme (e.g., Renilla, Gaussia) catalyzes the oxidative decarboxylation of CTZ-i, producing light at a specific wavelength (typically ~480 nm for Renilla).

-

The Autoxidation Pathway (Noise): In the presence of dissolved oxygen—and aggressively catalyzed by albumin (BSA/FBS)—CTZ-i spontaneously oxidizes. This creates "chemiluminescence" (background) and generates reactive oxygen species (ROS) such as superoxide anions.

Why Coelenterazine-i? The "i" variant (iodinated) is often chosen for its specific spectral properties or binding kinetics. However, the iodine substitution does not eliminate the imidazopyrazinone core's susceptibility to oxidation. In fact, halogenation can sometimes alter the pKa, potentially affecting stability in neutral buffers.

Visualization: Signal vs. Noise Pathways

Caption: Figure 1. Competitive oxidation pathways. Albumin in media acts as a pseudo-luciferase, driving autoxidation (Noise) which competes with the enzymatic reaction (Signal).

Module 2: Troubleshooting Guide

This section addresses specific user scenarios. Locate the symptom that matches your experimental observation.

Issue 1: High Background in Cell Culture Media

Symptom: You observe significant luminescence in "No Enzyme" control wells containing cell culture media (e.g., DMEM + 10% FBS). Diagnosis: Serum Albumin Catalysis. Albumin is a potent catalyst for Coelenterazine autoxidation.[4] It binds the substrate and creates a hydrophobic pocket that facilitates spontaneous oxidation.

| Corrective Action | Technical Rationale |

| Switch to PBS/HBSS | Replace serum-containing media with PBS or HBSS immediately before the assay. This removes the albumin catalyst. |

| Use "Protected" Substrates | If real-time monitoring in media is required, use ester-protected analogs (e.g., EnduRen™ or ViviRen™). These are chemically inactive (non-luminescent) until they enter the cell and are cleaved by intracellular esterases. Note: CTZ-i is typically unprotected. |

| Background Subtraction | Always include a "Media + Substrate" (no cells) control well. Subtract this value from your experimental reads. |

Issue 2: Rapid Signal Decay (Flash Kinetics)

Symptom: The signal drops by >50% within minutes of injection, making plate reading difficult. Diagnosis: Substrate Instability or "Flash" Kinetics. CTZ-i, like native Coelenterazine, produces a "flash" type signal with many marine luciferases.

| Corrective Action | Technical Rationale |

| Use Injectors | Do not manually pipette across a whole plate. Use a luminometer with built-in injectors to read each well immediately (e.g., 2-10 seconds) after substrate addition. |

| Add Stabilizers | Commercial assay buffers often contain mild detergents or antioxidants (e.g., ascorbate, thiourea) to stabilize the photon output, converting "flash" to "glow". |

| Check pH | Ensure your assay buffer is near pH 7.2–7.4. Higher pH (>7.8) accelerates autoxidation and signal decay. |

Issue 3: Inconsistent Replicates / "Hot" Wells

Symptom: Large variance between technical replicates; some wells show impossibly high signals. Diagnosis: Substrate Precipitation or Aggregation. Coelenterazines are highly hydrophobic. If not dissolved completely in alcohol before adding to the aqueous buffer, micro-precipitates form.

| Corrective Action | Technical Rationale |

| Solvent Protocol | Dissolve CTZ-i stock in acidified methanol or ethanol. Do not dissolve directly in water or PBS. |

| Vortexing | When diluting the alcoholic stock into the aqueous assay buffer, vortex immediately and vigorously to prevent precipitation. |

| Light Protection | CTZ-i is photosensitive.[5] Prepare working solutions in amber tubes and keep the plate in the dark. |

Module 3: Optimized Protocol for Low-Background Assays

Follow this protocol to maximize the Signal-to-Noise Ratio (SNR) when using Coelenterazine-i.

Stock Preparation

-

Solvent: Acidified Methanol (add 50 µL of concentrated HCl to 10 mL Methanol).

-

Concentration: Prepare a 1 mg/mL (approx. 2.3 mM) master stock.

-

Storage: Aliquot into small volumes (e.g., 10-50 µL) in amber tubes. Store at -80°C under nitrogen or argon gas if possible to exclude oxygen. Never store in aqueous solution.

Assay Buffer Formulation (The "Stabilizing" Mix)

To reduce autoxidation, prepare the following "Assay Buffer" fresh:

-

Base: PBS (Phosphate Buffered Saline) or HEPES, pH 7.2.

-

Chelator: 2 mM EDTA (removes trace divalent cations that catalyze oxidation).

-

Optional Stabilizer: 0.1% Gelatin (less autoxidation than BSA) or specific commercial "Glow" buffers.

Experimental Workflow

Caption: Figure 2. Optimized workflow for endpoint assays. Washing cells (Step 1) is the single most effective step to reduce background.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Coelenterazine-i for Firefly luciferase assays? A: No. Firefly luciferase requires D-Luciferin and ATP. Coelenterazine-i is specific to marine luciferases like Renilla, Gaussia, Metridia, and Oplophorus (NanoLuc).

Q: How does Coelenterazine-i compare to Coelenterazine-h? A: "Coelenterazine-h" (2-deoxycoelenterazine) is generally known for higher sensitivity (brighter signal) but lower stability compared to the native form. "Coelenterazine-i" is an iodinated derivative. While spectral properties may vary, both suffer from the same autoxidation issues in serum. The troubleshooting steps in this guide apply to both.

Q: My stock solution turned yellow/brown. Is it still good? A: Likely not. A color change indicates significant oxidation. Coelenterazine stocks should be bright yellow (if concentrated) or colorless. Brown/dark orange suggests the formation of Coelenteramide and other breakdown products. Discard and prepare fresh.

Q: Why is there a signal spike when I inject the substrate into empty wells? A: This is the "solvent effect." Injecting methanol/ethanol (the stock solvent) into aqueous buffer can cause a transient flash of chemiluminescence or bubbles that scatter light. Ensure your final solvent concentration in the well is <1%.

References

- Source for catalog details on Coelenterazine-i and solubility d

- Authoritative source on autoxidation mechanisms and protected substr

-

National Center for Biotechnology Information (NCBI). (2015). Characterization of coelenterazine analogs for measurements of Renilla luciferase activity in live cells and living animals. Molecular Imaging. Retrieved from [Link]

- Scientific validation of serum-induced autoxid

-

Jiang, T., et al. (2017).[3] New bioluminescent coelenterazine derivatives with various C-6 substitutions. Royal Society of Chemistry.[6] Retrieved from [Link]

- Structural insights into Coelenterazine deriv

Sources

- 1. Coelenterazine Analogs for Bioassays and Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New bioluminescent coelenterazine derivatives with various C-6 substitutions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01554B [pubs.rsc.org]

- 4. Characterization of coelenterazine analogs for measurements of Renilla luciferase activity in live cells and living animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Coelenterazine-Type Bioluminescence-Induced Optical Probes for Sensing and Controlling Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

Technical Support Center: I-Coelenterazine Assay Optimization

Topic: Troubleshooting Low Signal in I-Coelenterazine-based Assays Support Level: Tier 3 (Senior Application Scientist) Status: Operational[1]

Diagnostic Triage: Start Here

Before altering your biological parameters, use this logic flow to isolate the failure point. Most "low signal" issues are actually chemical (substrate degradation) or optical (detection settings), not biological.[1]

Figure 1: Diagnostic decision tree for isolating signal loss.[1] The "Spike-In" test is the critical differentiator between biological and chemical failure.

The Chemistry of I-Coelenterazine